molecular formula C14H20ClNO3 B2721243 2-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)acetamide CAS No. 2034242-06-1

2-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)acetamide

Cat. No.: B2721243
CAS No.: 2034242-06-1
M. Wt: 285.77
InChI Key: NMJXJIJXOWUGSW-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)acetamide is a synthetic acetamide derivative intended for research and development purposes. This compound features a chlorophenyl group and a dimethoxy-modified alkyl chain, a structural motif seen in molecules with various bioactive properties. Acetamide derivatives are frequently investigated in medicinal chemistry for their potential biological activities and are common subjects in high-throughput phenotypic screens and compound library development . The structural elements of this compound, including the ether and amide functional groups, suggest potential for use in areas such as chemical biology, proteomics, and as a building block in organic synthesis. Researchers may utilize this compound to explore structure-activity relationships (SAR), investigate novel biological pathways, or as a synthetic intermediate. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use. Researchers should conduct all necessary safety assessments and handling procedures prior to use.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3/c1-14(19-3,10-18-2)9-16-13(17)8-11-6-4-5-7-12(11)15/h4-7H,8-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJXJIJXOWUGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC=CC=C1Cl)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

2-(2-Chlorophenyl)-N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)Acetamide (3d)
  • Structure : Features a 1,3,4-thiadiazole ring with a mercapto (-SH) group instead of the dimethoxypropyl substituent.
  • Properties :
    • Melting point: 212–216°C (higher than typical acetamides, likely due to hydrogen bonding from -SH)
    • Synthesis yield: 82% (conventional methods)
    • Spectroscopic IR peaks at 3147 cm⁻¹ (N–H stretch) and 1708 cm⁻¹ (C=O), consistent with acetamide functionality .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-Chlorophenyl)Acetamide (7)
  • Structure : Contains a benzothiazole ring with a trifluoromethyl (-CF₃) substituent.
  • Properties :
    • Synthesis: Microwave-assisted reaction (150°C, 5 min) yielded 75%, demonstrating efficiency compared to traditional methods.
    • Purification: Flash chromatography (hexane/ethyl acetate) .
  • Application : Benzothiazoles are common in pesticidal or anticancer agents; the -CF₃ group enhances lipophilicity and metabolic stability.
Dimethenamid
  • Structure : 2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide.
  • Properties :
    • Key substituents: Thienyl and methoxy groups.
    • Use: Herbicide, highlighting the role of chloroacetamides in agrochemistry .
Anti-Cancer Acetamides
  • Examples : N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38–40).
  • Activity: IC₅₀ values in the nanomolar range against HCT-1, MCF-7, and other cancer cell lines .
  • Structural Insight : Quinazoline-sulfonyl groups enhance DNA intercalation or kinase inhibition. The target compound lacks this motif but shares the acetamide backbone, suggesting possible derivatization for activity optimization.
Crystal Structure and Conformational Analysis
  • 2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide
    • Conformation : Three molecules in the asymmetric unit with dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5°, indicating flexibility .
    • Implication : The target compound’s dimethoxypropyl group may restrict rotational freedom compared to dichlorophenyl analogs, influencing receptor binding.

Data Tables

Table 1: Comparative Physicochemical Data

Compound Name Melting Point (°C) Yield (%) Molecular Weight Key Substituents
Target Compound N/A N/A 299.8* 2,3-Dimethoxy-2-methylpropyl
2-(2-Chlorophenyl)-N-(3-hydroxypropyl)acetamide N/A N/A 227.69 3-Hydroxypropyl
3d 212–216 82 284.75 5-Mercapto-1,3,4-thiadiazol-2-yl
Compound 7 N/A 75 370.8 6-Trifluoromethylbenzothiazole

*Calculated based on structure.

Preparation Methods

Two-Step Alkylation-Amidation Strategy

The most widely reported method involves sequential alkylation of 2-chlorophenylacetic acid followed by amidation with 2,3-dimethoxy-2-methylpropylamine.

Step 1: Synthesis of 2-(2-Chlorophenyl)Acetyl Chloride

  • Reactants : 2-Chlorophenylacetic acid (1.0 equiv), thionyl chloride (1.5 equiv)
  • Conditions : Reflux in anhydrous dichloromethane (DCM) at 40°C for 4 hr under nitrogen.
  • Workup : Excess thionyl chloride removed via rotary evaporation; product used without purification.

Step 2: Amidation with 2,3-Dimethoxy-2-Methylpropylamine

  • Reactants : 2-(2-Chlorophenyl)acetyl chloride (1.0 equiv), 2,3-dimethoxy-2-methylpropylamine (1.2 equiv), triethylamine (2.0 equiv)
  • Conditions : Stirred in DCM at 0°C→RT for 12 hr.
  • Yield : 78–82% after silica gel chromatography (hexane:ethyl acetate = 3:1).

Key Data :

Parameter Value Source
Reaction Time (Step 2) 12 hr
Purity (HPLC) ≥98%
Melting Point 112–114°C

Coupling Reagent-Mediated Amide Bond Formation

EDC/HOBt Catalyzed Coupling

This method avoids acyl chloride intermediates, enhancing safety for scale-up:

Procedure :

  • Reactants : 2-Chlorophenylacetic acid (1.0 equiv), 2,3-dimethoxy-2-methylpropylamine (1.1 equiv), EDC-HCl (1.3 equiv), HOBt (1.3 equiv)
  • Solvent : Anhydrous DMF
  • Conditions : 0°C→RT, 24 hr under nitrogen.
  • Workup : Quenched with 1M HCl, extracted with ethyl acetate, dried over Na₂SO₄.
  • Yield : 85% after recrystallization (ethanol/water).

Spectroscopic Validation :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.48–7.25 (m, 4H, Ar-H), 4.12 (s, 2H, CH₂CO), 3.72–3.68 (m, 1H, NCH), 3.33 (s, 6H, OCH₃), 1.42 (s, 3H, CH₃).
  • IR (KBr) : 1645 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Solid-Phase Synthesis for High-Throughput Production

Wang Resin Immobilization Strategy

Adapted from peptide synthesis protocols:

Steps :

  • Resin Activation : Wang resin (1.0 mmol/g) swelled in DCM.
  • Carboxylic Acid Loading : 2-Chlorophenylacetic acid (3.0 equiv), DIC (3.0 equiv), DMAP (0.3 equiv) in DMF, 24 hr.
  • Amine Coupling : 2,3-Dimethoxy-2-methylpropylamine (5.0 equiv), PyBOP (5.0 equiv), DIPEA (10 equiv) in DMF, 12 hr.
  • Cleavage : TFA/DCM (1:9 v/v), 2 hr→precipitated in cold ether.
  • Yield : 70–75% (purity ≥95% by LC-MS).

Advantages :

  • Eliminates intermediate purification.
  • Scalable to multi-gram quantities.

Microwave-Assisted Synthesis

Accelerated Amidation Protocol

Reduces reaction time from hours to minutes:

Conditions :

  • Reactants : 2-Chlorophenylacetic acid (1.0 equiv), 2,3-dimethoxy-2-methylpropylamine (1.1 equiv), HATU (1.2 equiv)
  • Solvent : Acetonitrile
  • Microwave Settings : 100°C, 150 W, 20 min.
  • Yield : 88% after flash chromatography.

Comparative Efficiency :

Method Time Yield Energy Use
Classical 12 hr 78% High
Microwave 20 min 88% Low

Catalytic Asymmetric Synthesis

Chiral Auxiliary-Mediated Route

For enantiomerically pure products:

Procedure :

  • Auxiliary Attachment : (R)-4-Phenyl-2-oxazolidinone coupled to 2-chlorophenylacetic acid using DCC/DMAP.
  • Amidation : React with 2,3-dimethoxy-2-methylpropylamine in THF at −78°C→RT.
  • Auxiliary Removal : LiOH/H₂O₂, 0°C, 2 hr.
  • ee : 94% (Chiral HPLC, Chiralpak AD-H column).

Comparative Analysis of Methodologies

Parameter Classical EDC/HOBt Solid-Phase Microwave Asymmetric
Yield 78–82% 85% 70–75% 88% 76%
Purity ≥98% ≥97% ≥95% ≥99% ≥99%
Reaction Time 12 hr 24 hr 36 hr 20 min 48 hr
Scalability High Moderate High Moderate Low
Enantiomeric Control No No No No Yes

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